2-Bromo-4-methylpyrimidin-5-amine is an organic compound with the molecular formula C6H7BrN2. It features a bromine atom at the second position, a methyl group at the fourth position, and an amino group at the fifth position of the pyrimidine ring. This compound typically appears as a colorless to pale yellow crystalline solid and serves as an important intermediate in organic synthesis and pharmaceutical research. Its structural characteristics allow for various
The synthesis of 2-Bromo-4-methylpyrimidin-5-amine can be achieved through a multi-step process:
2-Bromo-4-methylpyrimidin-5-amine has several applications:
Several compounds share structural similarities with 2-Bromo-4-methylpyrimidin-5-amine. Below are some notable examples:
Compound Name | Structural Features | Uniqueness |
---|---|---|
2-Bromo-5-methylpyridine | Lacks the amino group at the fifth position | Simplified structure limits reactivity |
2-Amino-5-bromopyridine | Lacks the methyl group at the fourth position | Different substitution pattern affects properties |
5-Bromo-4-methylpyrimidine | Lacks the amino group at the fifth position | Less versatile due to fewer reactive sites |
5-Bromo-N-methylpyrimidin-4-amine | Contains a methyl substitution but lacks amino functionality | Alters reactivity profile compared to target compound |
2-Bromo-4-methylpyrimidin-5-amine stands out due to its combination of both a bromine atom and an amino group on the pyrimidine ring. This unique arrangement enhances its reactivity and versatility compared to similar compounds, allowing it to participate in a broader range of